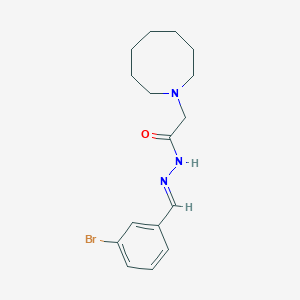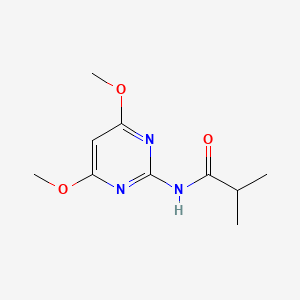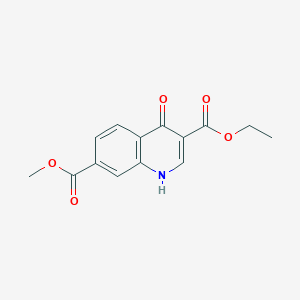
2,6-dimethylphenyl 4-methoxybenzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2,6-dimethylphenyl 4-methoxybenzoate often involves cycloaddition reactions, where cyclic compounds are formed by the sequential addition of atoms to existing molecules. For instance, a one-pot synthesis method for related compounds like 6-alkylsalicylates and 2,5-dialkylresorcinols has been developed, highlighting the efficiency of such synthetic approaches in producing complex organic molecules (Kanakam et al., 1989).
Molecular Structure Analysis
The molecular structure of related compounds often features intricate arrangements of atoms, contributing to their unique properties. For example, the structure of certain imidazole dicarboxylate-based lanthanide frameworks shows a three-dimensional solid-state framework, influenced by the arrangement of atoms and bonds within the molecule (Shi et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds like this compound often exhibit selectivity and specificity, leading to various products depending on the reaction conditions. For instance, thermolysis reactions can lead to complex products through a cascade of carbene and other reactions, demonstrating the intricate nature of organic chemical reactions (Kassam & Warkentin, 1994).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline forms and emission behaviors, can be influenced by their molecular structure and the presence of specific functional groups. For example, polymorphism-dependent emission has been observed in certain compounds, where different crystalline forms exhibit varying emission properties (Gu et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial in understanding the behavior of compounds like this compound under different conditions. Highly chemoselective reactions have been reported, highlighting the ability to selectively modify specific functional groups without affecting others, which is essential for the targeted synthesis of complex molecules (Selva & Tundo, 2006).
Applications De Recherche Scientifique
Chemical Structure and Synthesis : A study by Balgir, Mander, and Mander (1973) focused on the structural revision of melicope extractives, involving compounds related to 2,6-dimethylphenyl 4-methoxybenzoate. This work highlights the significance of these compounds in the field of organic chemistry and natural product synthesis (Balgir, Mander, & Mander, 1973).
Materials Science and Polymer Chemistry : Jerussi (1971) explored the thermal and photochemical oxidation of 2,6-dimethylphenyl phenyl ether, a model for poly(2,6-dimethyl-1,4-phenylene oxide). This research is vital for understanding the stability and degradation of polymers based on similar chemical structures (Jerussi, 1971).
Catalysis and Chemical Reactions : A bioinspired dicopper complex was studied by Prokofieva et al. (2008) for its ability to catalyze benzylic para-C-H activation, producing compounds like 4-methoxymethyl-2,6-dimethylphenol. This research is significant for catalysis and synthetic chemistry (Prokofieva, Prikhod'ko, Dechert, & Meyer, 2008).
Physical Chemistry and Radical Chemistry : The study by Steenken, O'Neill, and Schulte‐Frohlinde (1977) on the formation of radical zwitterions from methoxylated benzoic acids, including 2,4,6-dimethoxybenzoic acid, provides insights into the electron transfer processes and radical chemistry relevant to these compounds (Steenken, O'Neill, & Schulte‐Frohlinde, 1977).
Luminescence Sensing : Shi et al. (2015) developed novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, which exhibit luminescence sensing capabilities for benzaldehyde-based derivatives. This study is significant for the development of advanced sensing materials (Shi, Zhong, Guo, & Li, 2015).
Propriétés
IUPAC Name |
(2,6-dimethylphenyl) 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-5-4-6-12(2)15(11)19-16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCHJCRCGXQEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(4-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5610700.png)
![4-[4-(4-pentanoyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5610707.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5610715.png)

![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-N-phenyl-1-piperazinecarboxamide](/img/structure/B5610740.png)
![rel-(3aR,6aR)-N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-cyclopentylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5610748.png)
![2,6-difluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzenesulfonamide](/img/structure/B5610749.png)

![(3aS*,7aR*)-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5610759.png)

![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5610777.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5610794.png)

![(3S*,4R*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5610808.png)